2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Catalog No.
S15540026
CAS No.
M.F
C18H17BrN2O3
M. Wt
389.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)a...

Product Name

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

InChI

InChI=1S/C18H17BrN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

LYVJKWNFAAGYTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound features a brominated indole moiety, which contributes to its pharmacological properties, and an acetamide group substituted with a dimethoxyphenyl moiety. Its molecular formula is C19H19BrN2O3C_{19}H_{19}BrN_{2}O_{3}, and it has a molecular weight of approximately 403.3 g/mol. The unique structure of this compound makes it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Substitution Reactions: The bromine atom on the indole ring can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The functional groups within the compound can undergo oxidation or reduction, modifying their properties and reactivity.
  • Coupling Reactions: It can engage in coupling reactions (e.g., Suzuki or Heck reactions) to form more complex structures, enhancing its utility in synthetic chemistry .

Indole derivatives are well-known for their diverse biological activities, including:

  • Anticancer Properties: Research suggests that compounds like 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide may exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Modulation: The compound may interact with specific enzymes, influencing cellular processes and potentially leading to therapeutic effects.
  • Antimicrobial Activity: Some studies indicate that similar indole-based compounds possess antimicrobial properties, making them candidates for further investigation in this area.

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

  • Bromination of Indole: Indole is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetic acid.
  • Formation of Acetamide: The brominated indole is then reacted with 3,4-dimethoxyaniline in the presence of an acylating agent like acetic anhydride or acetyl chloride to yield the desired acetamide .

These methods can be optimized for high yield and purity through techniques such as continuous flow reactors and chromatography.

The applications of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide include:

  • Pharmaceutical Development: Due to its potential biological activities, this compound is explored for use in developing new drugs targeting cancer and other diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules, facilitating studies on structure-activity relationships.
  • Material Science: The unique structural properties may lend themselves to applications in developing novel materials with specific functionalities .

Interaction studies focus on how 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide interacts with various biological targets. These studies are essential for understanding the compound's pharmacodynamics and pharmacokinetics. Preliminary investigations may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating its effects on cell viability and proliferation in different cell lines.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

Several compounds share structural similarities with 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide. Here are notable examples:

Compound NameMolecular FormulaKey Features
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamideC19H19ClN2O3C_{19}H_{19}ClN_{2}O_{3}Contains chlorine instead of bromine
2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamideC18H17BrN2O3C_{18}H_{17}BrN_{2}O_{3}Different methoxy substitution pattern
N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamideC20H20BrN3O3C_{20}H_{20}BrN_{3}O_{3}Features an acetylamino group

The uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide lies in its specific combination of a bromine substituent at the 6-position and the particular substitution pattern on the phenyl ring. These characteristics can significantly influence its chemical reactivity and biological activity compared to its analogs, making it a valuable candidate for further research in drug development.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

388.04225 g/mol

Monoisotopic Mass

388.04225 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-14-2024

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